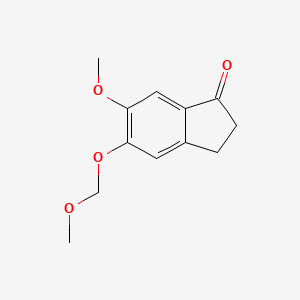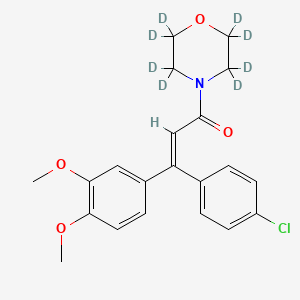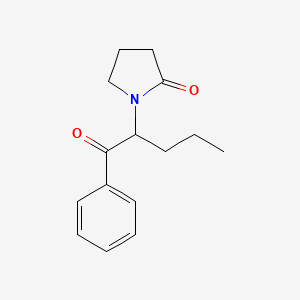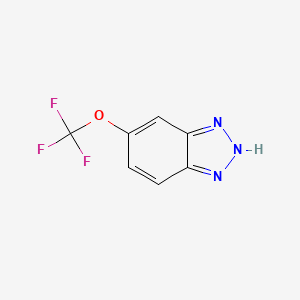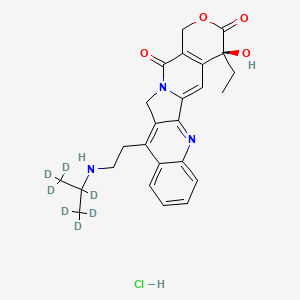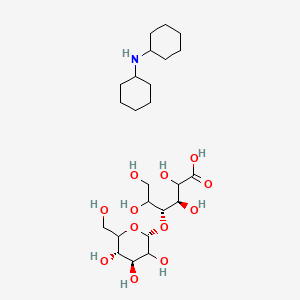
Eupatorin-d3 5-Methyl Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eupatorin-d3 5-Methyl Ether is a biochemical compound with the molecular formula C19H15D3O7 and a molecular weight of 361.36 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound has been the subject of numerous studies due to its potential therapeutic and environmental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eupatorin-d3 5-Methyl Ether involves several steps, including the methylation of eupatorin. The reaction conditions typically require the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or methanol at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Eupatorin-d3 5-Methyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Eupatorin-d3 5-Methyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of Eupatorin-d3 5-Methyl Ether involves its interaction with various molecular targets and pathways. It has been shown to exhibit strong anticancer and anti-inflammatory activities by modulating specific signaling pathways and molecular targets . The compound’s effects are mediated through its ability to inhibit certain enzymes and proteins involved in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
Eupatorin: The parent compound of Eupatorin-d3 5-Methyl Ether, known for its biological activities.
5-Methyl Ether Derivatives: Other derivatives with similar structures and properties.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in proteomics research. This labeling allows for precise tracking and analysis of the compound in various biological systems .
Propiedades
Número CAS |
1346599-39-0 |
|---|---|
Fórmula molecular |
C19H18O7 |
Peso molecular |
361.364 |
Nombre IUPAC |
2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3 |
Clave InChI |
LYLDPYNWDVVPIQ-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |
Sinónimos |
2-[3-Hydroxy-4-(methoxy-d3)phenyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one; 3’-Hydroxy-4’,5,6,7-tetramethoxyflavone-d3; 3’-Hydroxy-5,6,7,4’-_x000B_tetramethoxyflavone-d3; DR 33-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


